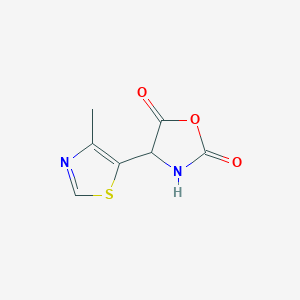
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is a water-soluble compound known for its bulkier structure compared to other methanethiosulfonate (MTS) reagents. It has the molecular formula C19H43BrNO2S2 and a molecular weight of 461.59 . This compound is primarily used in scientific research to probe the topology and function of ligand-gated ion channels and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of tripentylamine with 3-bromopropyl methanethiosulfonate. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as thiols and amines. The reactions are typically carried out in organic solvents at controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with thiols can lead to the formation of thioether derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent for probing the structure and function of various chemical entities.
Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting specific proteins and ion channels.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels and proteins. The compound’s bulkier structure allows it to probe the accessibility and function of these targets, providing valuable insights into their behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents. Similar compounds include:
MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): A smaller, charged MTS reagent used for similar applications.
MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): Another MTS reagent with different solubility and reactivity properties.
The uniqueness of this compound lies in its ability to provide more detailed information about the structure and function of larger molecular targets due to its bulkier nature .
Eigenschaften
Molekularformel |
C19H43BrNO2S2+ |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
3-methylsulfonylsulfanylpropyl(tripentyl)azanium;hydrobromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-5-8-11-15-20(16-12-9-6-2,17-13-10-7-3)18-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1; |
InChI-Schlüssel |
NBCFZEUXNYXRCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCSS(=O)(=O)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


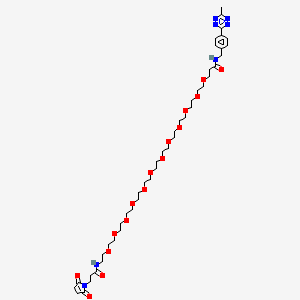
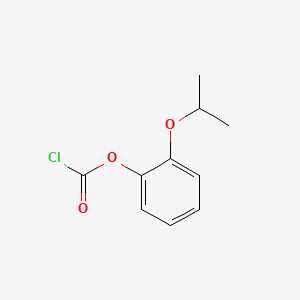
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
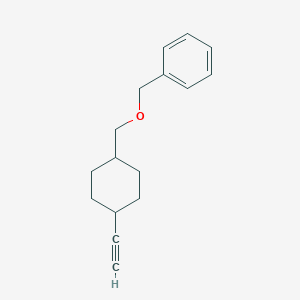


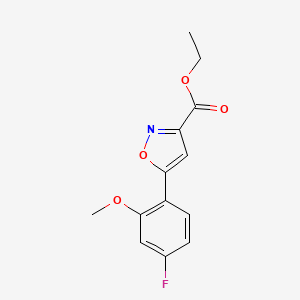
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)



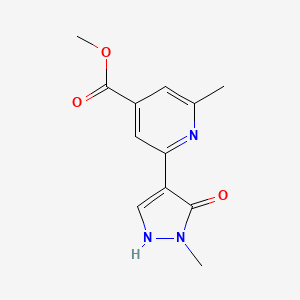
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
